molecular formula C23H24N4O5S B10965524 methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10965524
M. Wt: 468.5 g/mol
InChI Key: SIMIZECEFXPPGG-LICLKQGHSA-N
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Description

METHYL 2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Functionalization of the aromatic ring with methoxy groups through electrophilic aromatic substitution.
  • Final esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents and solvents.
  • Control of reaction temperature and time.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, thiazolopyrimidines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Pyrazolopyrimidines: Compounds with a pyrazole ring fused to a pyrimidine ring.

    Methoxy-substituted Aromatics: Compounds with methoxy groups on aromatic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both the thiazolopyrimidine and pyrazole moieties, along with the methoxy-substituted aromatic ring, distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

methyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O5S/c1-12-18(22(29)32-6)19(15-11-24-26(3)13(15)2)27-21(28)17(33-23(27)25-12)10-14-8-7-9-16(30-4)20(14)31-5/h7-11,19H,1-6H3/b17-10+

InChI Key

SIMIZECEFXPPGG-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Origin of Product

United States

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